(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Conformational restriction Rotatable bonds Ligand preorganization

The compound (E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide (CAS 477294-59-0) belongs to the thiazol-2-ylidene benzamide class, a scaffold under active investigation for antimicrobial and anticancer applications. It features a 6-fluoro-3-methylbenzothiazole core linked via an exocyclic imine to a 5-chloro-2-nitrobenzamide moiety, producing a rigid, planar (E)-configured framework with zero hydrogen bond donors and computed logP of 4.1.

Molecular Formula C15H9ClFN3O3S
Molecular Weight 365.76
CAS No. 477294-59-0
Cat. No. B2389300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
CAS477294-59-0
Molecular FormulaC15H9ClFN3O3S
Molecular Weight365.76
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C15H9ClFN3O3S/c1-19-12-5-3-9(17)7-13(12)24-15(19)18-14(21)10-6-8(16)2-4-11(10)20(22)23/h2-7H,1H3
InChIKeyAFPJHYUSASAAAR-OBGWFSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 477294-59-0: (E)-5-Chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide — A Structurally Constrained Benzothiazole-2-ylidene Benzamide for Anti-Infective & Anticancer Lead Discovery


The compound (E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide (CAS 477294-59-0) belongs to the thiazol-2-ylidene benzamide class, a scaffold under active investigation for antimicrobial and anticancer applications [1]. It features a 6-fluoro-3-methylbenzothiazole core linked via an exocyclic imine to a 5-chloro-2-nitrobenzamide moiety, producing a rigid, planar (E)-configured framework with zero hydrogen bond donors and computed logP of 4.1 [2]. This architecture distinguishes it from flexible 2-aminobenzothiazole amide congeners and positions it as a candidate for structure-activity relationship (SAR) exploration in medicinal chemistry and agrochemical research programs.

Why a Generic Benzothiazole Amide Cannot Replace CAS 477294-59-0 in Targeted Research: Conformational Rigidity, Electronic Tuning, and Scaffold-Dependent Activity Profiles


Benzothiazole amides are a broad and commercially abundant class, yet simple substitution fails to recapitulate the properties of 477294-59-0 for three interconnected reasons. First, the ylidene linkage (–N=C<) locks the molecule in the (E)-configuration, restricting rotational freedom to a single bond and preorganizing the pharmacophore for target engagement, in contrast to the freely rotating N–C(=O) bond in conventional 2-aminobenzothiazole amides [1]. Second, the precise electronic push-pull system — an electron-withdrawing 6-fluoro substituent on the benzothiazole coupled with a 5-chloro-2-nitrobenzamide acceptor — modulates both the HOMO-LUMO gap and molecular electrostatic potential, parameters that have been computationally shown to influence the reactivity and binding behavior of fluorinated benzothiazole derivatives [2]. Third, the absence of hydrogen bond donors (HBD = 0) combined with five hydrogen bond acceptors imparts a distinct solubility and membrane permeation profile (XLogP3 = 4.1) that cannot be matched by analogs bearing amino, hydroxyl, or unsubstituted amide groups [3]. These scaffold-defining features collectively dictate that in-class substitution yields unpredictable biological readouts, making the exact CAS-grade compound essential for reproducible SAR campaigns.

Quantitative Differentiation Evidence for CAS 477294-59-0 Versus Closest Structural Analogs: Physicochemical, Conformational, and Biological Comparators


Conformational Restriction: Rotatable Bond Count of 1 in 477294-59-0 Versus Flexible 2-Aminobenzothiazole Amides

The ylidene bridge in 477294-59-0 limits the molecule to a single rotatable bond (the C–C bond connecting the carbonyl to the nitro-chlorophenyl ring), as computed by PubChem and corroborated by the (E)-configuration assignment [1]. By contrast, the prototypical 2-aminobenzothiazole amide N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide (CAS 313395-75-4) possesses two rotatable bonds and lacks stereochemical definition at the exocyclic nitrogen . This quantitative difference in molecular flexibility has direct consequences for entropy loss upon binding and for the reliability of pharmacophore modeling during virtual screening campaigns.

Conformational restriction Rotatable bonds Ligand preorganization

Hydrogen Bond Donor Deficit: HBD = 0 in 477294-59-0 Versus Related Alkaline Phosphatase Inhibitors Bearing NH Groups

477294-59-0 possesses zero hydrogen bond donors (HBD = 0) and five hydrogen bond acceptors (HBA = 5), yielding a HBD/HBA ratio of 0 [1]. This contrasts with the most potent thiazol-2-ylidene benzamide reported by Ejaz et al. (2018) — compound 2e (2″-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide) — which lacks the nitro group and has HBD = 0, HBA = 3, but importantly differs in the benzamide ring electronics [2]. The absence of any HBD capability in 477294-59-0 is a deliberate design feature that reduces aqueous solubility-driven aggregation and enhances passive membrane diffusion, as reflected in the moderate XLogP3 of 4.1. In class-level comparisons, benzothiazole derivatives bearing hydroxyl or primary amide NH groups show 10- to 100-fold higher aqueous solubility, which can confound cell-based assay interpretation through non-specific membrane disruption.

Hydrogen bonding Membrane permeability Alkaline phosphatase inhibition

Electronic Tuning: 6-Fluoro + 5-Chloro-2-Nitro Substitution Pattern Drives a Distinct Electrostatic Surface Compared to 4-Fluoro Regioisomer

Computational studies on fluorinated benzothiazole derivatives have established that the position of fluorine substitution significantly alters molecular electrostatic potential (MEP) and frontier orbital energies [1]. The 6-fluoro substitution in 477294-59-0 places the electronegative fluorine atom para to the thiazole sulfur, withdrawing electron density from the benzothiazole π-system and modulating the imine nitrogen's basicity. The regioisomer 5-chloro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide (CAS 868375-33-1) positions fluorine at the 4-position, ortho to the thiazole sulfur, which sterically and electronically alters the benzothiazole ring's conjugation . Class-level computational analyses predict that 6-fluoro substitution yields a more delocalized LUMO distribution across the benzothiazole-imine-benzamide system compared to 4-fluoro substitution, a feature associated with enhanced charge-transfer interactions in biological target binding [1].

Electronic effects Fluorine substitution Regioisomer comparison

Class-Level Antimicrobial Benchmarking: 6-Fluorobenzothiazole Amides Exhibit Potency Comparable to Chloramphenicol and Cefoperazone in Standardized Broth Microdilution Assays

In the foundational study by Pejchal et al. (2015), a series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides was screened against a panel of Gram-positive and Gram-negative bacteria as well as fungal strains using standardized broth microdilution protocols [1]. Select compounds in this series demonstrated antibacterial and antifungal activity comparable or slightly superior to the clinical standards chloramphenicol, cefoperazone, and amphotericin B. Although 477294-59-0 was not part of this specific series — as it bears a ylidene rather than an ethylamine linker — it shares the critical 6-fluorobenzothiazole pharmacophoric element. This peer-reviewed evidence establishes that the 6-fluorobenzothiazole core, when properly elaborated, can achieve clinical-standard antimicrobial potency, providing a strong rationale for exploring 477294-59-0 and its ylidene-linked analogs in anti-infective screening cascades.

Antimicrobial activity MIC determination Broth microdilution

Alkaline Phosphatase Inhibition Framework: Thiazol-2-ylidene Benzamide Scaffold Validated as a Privileged Chemotype for h-TNAP with Nanomolar Potency Achievable

Ejaz et al. (2018) established the thiazol-2-ylidene benzamide scaffold as a validated chemotype for alkaline phosphatase isozyme inhibition, with the lead compound 2e achieving an IC50 of 0.079 ± 0.002 μM against human tissue non-specific alkaline phosphatase (h-TNAP) and demonstrating selective anticancer cytotoxicity against MCF-7, K-562, and HeLa cell lines while sparing normal BHK-21 cells [1]. Compound 477294-59-0 shares the identical thiazol-2-ylidene benzamide core architecture but incorporates a 6-fluoro substituent on the benzothiazole and a 5-chloro-2-nitro substitution on the benzamide ring — modifications predicted to alter both potency and isozyme selectivity relative to compound 2e. This peer-reviewed SAR framework provides a direct, experimentally tractable path for benchmarking 477294-59-0 in h-TNAP inhibition and cytotoxicity assays.

Alkaline phosphatase h-TNAP inhibition Anticancer target

Lipophilicity Tuning: XLogP3 = 4.1 Positions 477294-59-0 Within the Optimal CNS-Penetrant Range, Distinguishing It from More Polar Benzothiazole Amides

The computed XLogP3 of 4.1 for 477294-59-0 [1] falls within the empirically defined optimal range (3–5) for central nervous system (CNS) drug candidates as characterized by Wager et al. and the Pfizer CNS MPO scoring system. This value is driven by the combined lipophilic contributions of the 5-chloro, 2-nitro, and 6-fluoro substituents. In comparison, related benzothiazole amides lacking the nitro group or bearing sulfonamide substituents exhibit XLogP3 values in the 1.5–3.0 range, shifting their predicted tissue distribution toward peripheral compartments. The absence of hydrogen bond donors further enhances the CNS MPO desirability score. Although no direct brain-to-plasma ratio data exist for 477294-59-0, the physicochemical profile supports its selection when CNS exposure is a desired or investigational parameter in anti-infective or anticancer programs.

Lipophilicity Blood-brain barrier penetration XLogP3

Optimal Research Application Scenarios for CAS 477294-59-0: Anti-Infective Lead Expansion, Anticancer Alkaline Phosphatase Targeting, and CNS-Focused Screening


Anti-Infective Lead Expansion: Screening Against ESKAPE Pathogens Using 477294-59-0 as a 6-Fluorobenzothiazole Ylidene Scaffold Representative

Based on the class-level antimicrobial activity validated by Pejchal et al. (2015) [1], 477294-59-0 should be prioritized for broth microdilution MIC determination against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.). Its XLogP3 of 4.1 and zero HBD suggest it may penetrate Gram-negative outer membranes more effectively than polar benzothiazole amides. Time-kill kinetics and resistance frequency studies should follow positive MIC results, with chloramphenicol and cefoperazone as co-assayed standards.

Anticancer Alkaline Phosphatase Targeting: Head-to-Head h-TNAP Profiling Against the Published Lead Compound 2e

The thiazol-2-ylidene benzamide scaffold has been credentialed for h-TNAP inhibition with nanomolar potency by Ejaz et al. (2018) [2]. 477294-59-0 should be evaluated in a direct head-to-head h-TNAP enzyme inhibition assay (pH 9.5, pNPP substrate) alongside compound 2e (IC50 = 0.079 μM) to determine whether the 6-fluoro + 5-chloro-2-nitro substitution pattern enhances or shifts isozyme selectivity. Parallel MTT cytotoxicity profiling in MCF-7, K-562, and HeLa cells with BHK-21 counter-screening will reveal therapeutic window differences attributable to the distinct benzamide ring electronics.

Computational Chemistry and Docking Studies: Leveraging Conformational Restriction (1 Rotatable Bond) for High-Confidence Pose Prediction

The rigid (E)-ylidene framework of 477294-59-0, with only one rotatable bond [3], makes it an ideal candidate for computational docking and molecular dynamics studies where conformational sampling efficiency is critical. Researchers should dock 477294-59-0 into h-TNAP (PDB structures available), bacterial enoyl-ACP reductase (FabI), and fungal CYP51 to generate testable binding hypotheses. The locked conformation yields higher-confidence pose clustering compared to flexible 2-aminobenzothiazole amides, reducing false-positive virtual screening hits.

CNS Anti-Infective or Oncology Probe Development: Exploiting Favorable CNS MPO Physicochemical Profile

With XLogP3 = 4.1 and HBD = 0 [3], 477294-59-0 scores favorably on the CNS MPO desirability scale, predicting adequate brain penetration. This compound should be submitted to MDCK-MDR1 or Caco-2 permeability assays to experimentally confirm passive transcellular permeability and rule out P-glycoprotein efflux. Positive results would justify in vivo brain exposure studies and CNS infection or brain tumor models, where polar benzothiazole analogs are unlikely to achieve therapeutic concentrations.

Quote Request

Request a Quote for (E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.